N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalizationIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar compounds to N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide include other 2,3-diphenylfurans and furo[2,3-d]pyrimidines. These compounds share structural similarities but differ in their functional groups and specific substitutions. The uniqueness of this compound lies in its combination of methoxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13F3N4O5 |
---|---|
Molecular Weight |
398.29 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C16H13F3N4O5/c1-7(24)22-15(16(17,18)19)10-11(20-13(15)26)23(14(27)21-12(10)25)8-3-5-9(28-2)6-4-8/h3-6H,1-2H3,(H,20,26)(H,22,24)(H,21,25,27) |
InChI Key |
DYDXJUQPIFBRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)C3=CC=C(C=C3)OC)C(F)(F)F |
Origin of Product |
United States |
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